molecular formula C7H6N2S B061364 2-Methyl-[1,3]thiazolo[4,5-b]pyridine CAS No. 175659-41-3

2-Methyl-[1,3]thiazolo[4,5-b]pyridine

Cat. No.: B061364
CAS No.: 175659-41-3
M. Wt: 150.2 g/mol
InChI Key: CGSWTRTYXLGAFI-UHFFFAOYSA-N
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Description

2-Methyl-[1,3]thiazolo[4,5-b]pyridine is a heterocyclic compound that combines the structural features of both thiazole and pyridine rings. This fusion of two bioactive moieties makes it a compound of significant interest in medicinal chemistry due to its potential pharmacological activities. The presence of multiple reactive sites in its structure allows for a wide range of chemical modifications, leading to the development of various functional analogs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-[1,3]thiazolo[4,5-b]pyridine typically involves the annulation of a thiazole ring to a pyridine ring. One common method starts with the reaction of ortho-amino(diisopropyldithiocarbamato)pyridine with carboxylic acid and phosphorus oxychloride . Another approach involves the reaction of thiazole or thiazolidine derivatives followed by pyridine annulation .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general principles of heterocyclic compound synthesis, such as batch processing and continuous flow techniques, can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-[1,3]thiazolo[4,5-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the reactive sites on the thiazole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazolo[4,5-b]pyridine analogs.

Scientific Research Applications

2-Methyl-[1,3]thiazolo[4,5-b]pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-[1,3]thiazolo[4,5-b]pyridine involves its interaction with various molecular targets. For instance, some derivatives of this compound have been reported to inhibit enzymes such as poly(ADP-ribose) polymerase-1 and DNA gyrase . These interactions lead to the disruption of cellular processes, ultimately resulting in the compound’s pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolo[4,5-b]pyridine: Lacks the methyl group at the 2-position.

    Thiazolo[5,4-b]pyridine: Differs in the position of the thiazole ring fusion.

    Thiazolo[3,2-b]pyridine: Another positional isomer with different biological activities.

Uniqueness

2-Methyl-[1,3]thiazolo[4,5-b]pyridine is unique due to the presence of the methyl group at the 2-position, which can influence its reactivity and pharmacological properties. This structural feature allows for the development of derivatives with potentially enhanced biological activities.

Properties

IUPAC Name

2-methyl-[1,3]thiazolo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S/c1-5-9-7-6(10-5)3-2-4-8-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGSWTRTYXLGAFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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